2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a pyridazinone core, which is often associated with biological activity, and is further modified with methoxy and trifluoromethyl groups that can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the pyridazinone core with a 3,4-dimethoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Attachment of the Trifluoromethylphenyl Group: The final step includes the acylation of the intermediate with a trifluoromethylphenyl acetic acid derivative, typically using reagents like carbodiimides or acid chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazinone or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydropyridazinones.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound’s pyridazinone core is known for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various biological systems.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of the trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism by which 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide exerts its effects involves interactions with specific molecular targets. The pyridazinone core can interact with enzymes and receptors, modulating their activity. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity, affecting various signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Lacks the trifluoromethyl group, which can affect its chemical and biological properties.
2-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide: Similar structure but without the trifluoromethyl group, potentially leading to different pharmacokinetics and pharmacodynamics.
2-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylphenyl)acetamide: Contains a methyl group instead of a trifluoromethyl group, which can influence its reactivity and biological activity.
Uniqueness
The presence of both methoxy and trifluoromethyl groups in 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide makes it unique. These groups can enhance the compound’s stability, bioavailability, and interaction with biological targets, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H18F3N3O4 |
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Molecular Weight |
433.4 g/mol |
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H18F3N3O4/c1-30-17-8-6-13(10-18(17)31-2)16-7-9-20(29)27(26-16)12-19(28)25-15-5-3-4-14(11-15)21(22,23)24/h3-11H,12H2,1-2H3,(H,25,28) |
InChI Key |
SXLQNBLLARQDDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC |
Origin of Product |
United States |
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